6-(pyrrolidin-1-yl)-2,3-dihydro-1H-indole-2,3-dione
Overview
Description
6-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indole-2,3-dione is a complex organic compound belonging to the indole family, characterized by its unique structure and potential applications in various scientific fields. This compound features a pyrrolidine ring attached to the indole core, making it a valuable candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(pyrrolidin-1-yl)-2,3-dihydro-1H-indole-2,3-dione typically involves multiple steps, starting with the formation of the indole core. One common method includes the reaction of tryptamine with an appropriate oxidizing agent to form the indole-2,3-dione structure. Subsequent introduction of the pyrrolidine ring can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often involve strong nucleophiles such as ammonia (NH₃) or alkyl halides.
Major Products Formed:
Oxidation can lead to the formation of various oxidized derivatives.
Reduction typically results in the formation of reduced indole derivatives.
Substitution reactions can produce a range of substituted indole compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, 6-(pyrrolidin-1-yl)-2,3-dihydro-1H-indole-2,3-dione exhibits various activities, including antimicrobial, antiviral, and anti-inflammatory properties. These properties make it a candidate for drug development and therapeutic applications.
Medicine: In medicine, the compound's bioactive properties are being explored for potential use in treating diseases such as cancer, diabetes, and infectious diseases. Its ability to interact with biological targets makes it a valuable compound for pharmaceutical research.
Industry: Industrially, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 6-(pyrrolidin-1-yl)-2,3-dihydro-1H-indole-2,3-dione exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Indole-2,3-dione: A closely related compound without the pyrrolidine ring.
Pyrrolidine derivatives: Other compounds featuring the pyrrolidine ring but different core structures.
Uniqueness: 6-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indole-2,3-dione stands out due to its combination of the indole core and pyrrolidine ring, which provides unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
6-pyrrolidin-1-yl-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11-9-4-3-8(14-5-1-2-6-14)7-10(9)13-12(11)16/h3-4,7H,1-2,5-6H2,(H,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNALUYBHWBWFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC3=C(C=C2)C(=O)C(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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